3-O-Methyl Oxymetholone
Description
Properties
Molecular Formula |
C₂₂H₃₄O₃ |
|---|---|
Molecular Weight |
346.5 |
Synonyms |
(5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-3-methoxy-10,13,17-trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2-carbaldehyde; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Oxymetholone
Pioneering Synthetic Routes to Oxymetholone (B1678114)
First synthesized in 1959 by scientists at Syntex, oxymetholone (2-hydroxymethylene-17α-methyl-5α-androstan-17β-ol-3-one) is a derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.orgmdpi.cominsidebodybuilding.com The initial synthetic approaches laid the groundwork for its production and subsequent study.
Key Precursors and Reaction Mechanisms
The foundational synthesis of oxymetholone starts from a key precursor, mestanolone (B1676315) (17α-methyl-5α-androstan-17β-ol-3-one). core.ac.ukwikipedia.org The primary reaction mechanism involves the introduction of a hydroxymethylene group at the C-2 position of the steroid's A-ring.
The process is a base-catalyzed condensation reaction, specifically a formylation, using an alkyl formate (B1220265) such as ethyl formate as the formylating agent. The reaction proceeds through the formation of an enolate at the C-2 position of the mestanolone backbone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl formate. A subsequent workup yields the 2-hydroxymethylene derivative, oxymetholone. core.ac.uk The reaction is typically carried out in the presence of a strong base like sodium methoxide (B1231860) in a non-protic solvent such as benzene.
Reaction Scheme: Synthesis of Oxymetholone from Mestanolone
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| Mestanolone | Ethyl Formate | Sodium Methoxide | Oxymetholone |
The 2-hydroxymethylene group exists in tautomeric equilibrium with its keto-enol form, which is a significant feature of its chemical reactivity. mdpi.comdaneshyari.com
Stereochemical Control in Synthesis
The stereochemistry of the steroid core is crucial for its biological activity. In the synthesis of oxymetholone, the stereochemistry of the starting material, mestanolone, dictates the final stereoconfiguration of the product. The hydrogenation of the A-ring in the precursors of mestanolone results in the 5α-configuration, which is maintained throughout the synthesis. The 17α-methyl and 17β-hydroxyl groups are also established in the precursor and remain unchanged. The introduction of the 2-hydroxymethylene group creates a new chiral center, but due to the tautomerism, it exists as a mixture of E and Z isomers. The stereochemistry at C-5 is of particular importance, and the synthesis is designed to retain the 5α-configuration, which is characteristic of many biologically active androgens. researchgate.net
Advanced Chemical Modifications and Analog Preparation
Further chemical work on oxymetholone has primarily been driven by the need for sensitive detection methods, particularly in the context of anti-doping analysis. This has led to the development of various derivatization strategies.
Derivatization for Enhanced Analytical Detection
To improve the detection of oxymetholone and its metabolites in biological samples, various derivatization techniques are employed to enhance their volatility and ionization efficiency for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). core.ac.uk
For the development of immunoassays, such as ELISA (enzyme-linked immunosorbent assay), haptens of the target molecule are required to raise specific antibodies. In the case of oxymetholone, this has been achieved through the synthesis of hemisuccinate derivatives.
A common strategy involves the esterification of the 17β-hydroxyl group with a hemisuccinate linker. One reported method for a related steroid involves a two-step process where the carbomethoxy butyrate (B1204436) is formed at the 17-OH position, followed by hydrolysis of the carbomethoxy moiety under mild alkaline conditions to yield the hemisuccinate derivative. mdpi.com These derivatives, once coupled to a carrier protein, can be used to generate antibodies for highly sensitive and specific immunoanalytical methods. mdpi.comresearchgate.net
Synthesis of Steroid Hemisuccinates
| Steroid | Reagent | Product | Application |
|---|---|---|---|
| Oxymetholone | Carbomethoxy butyrate | Oxymetholone 17-hemisuccinate | Immunoassay Development |
The detection window for anabolic steroids can be extended by identifying and synthesizing their long-term metabolites. For oxymetholone, research has focused on synthesizing metabolites that have undergone significant structural modifications, such as rearrangements of the steroid core.
One significant long-term metabolite identified is 17β-hydroxymethyl-2α,17α-methyl-18-norandrost-13-en-3-one. wikipedia.orgnih.gov The synthesis of this and other long-term metabolites often involves multi-step, complex chemical pathways starting from commercially available steroids. researchgate.net These synthetic routes are crucial for producing reference standards for anti-doping laboratories to confirm the identity of metabolites found in athlete samples. researchgate.netwada-ama.org For instance, the synthesis of a long-term metabolite of oxymetholone was achieved from commercially available materials, and its structure was confirmed by single-crystal X-ray diffraction. wikipedia.orgresearchgate.net
The synthesis of these metabolites can also be achieved through microbial transformation, which utilizes fungal cultures to perform stereoselective modifications on the oxymetholone molecule, yielding a variety of hydroxylated and reduced products. researchgate.netnih.gov
Design and Synthesis of Structural Analogs for Structure-Activity Relationship Studies
The synthesis of structural analogs of oxymetholone is a key strategy for investigating its structure-activity relationships (SAR). Modifications to the steroidal backbone can significantly alter its biological activity, metabolic stability, and interaction with androgen receptors.
One effective method for creating novel analogs is through microbial biotransformation. nih.gov This technique utilizes whole fungal cells to introduce specific chemical changes to the oxymetholone molecule, often resulting in products that are difficult to achieve through traditional chemical synthesis. nih.gov For instance, incubation of oxymetholone with various fungi, including Macrophomina phaseolina, Aspergillus niger, Rhizopus stolonifer, and Fusarium lini, has yielded a range of metabolites. nih.govnih.gov These transformations include stereoselective reduction of the enone system, isomerization, and hydroxylation, leading to new compounds with altered activities. nih.govnih.gov
The structures of these microbially transformed products have been elucidated using spectral analyses and single-crystal X-ray diffraction. nih.govnih.gov Examples of such synthesized analogs include:
17β-hydroxy-2-(hydroxymethyl)-17α-methyl-5α-androstan-1-en-3-one
2α,17α-di(hydroxymethyl)-5α-androstan-3β,17β-diol
17α-methyl-5α-androstan-2α,3β,17β-triol
17β-hydroxy-2-(hydroxymethyl)-17α-methyl-androst-1,4-dien-3-one nih.gov
Solid-State Chemistry and Polymorphism of Oxymetholone
The solid-state properties of an active pharmaceutical ingredient are critical for its formulation and bioavailability. Oxymetholone exhibits polymorphism, meaning it can exist in different crystalline forms. mdpi.comcaldic.com
Characterization of Crystalline Forms and Solvates
Research has identified and characterized multiple solid forms of oxymetholone through recrystallization from a variety of solvents. mdpi.comdntb.gov.ua To date, two distinct polymorphs (designated Oxy-1 and Oxy-2) and one acetic acid solvate (Oxy-acetic) have been isolated and structurally elucidated using single-crystal X-ray diffraction. mdpi.comdntb.gov.ua
The two polymorphs, Oxy-1 and Oxy-2, both crystallize in the monoclinic P2₁ space group and are characterized by having four individual steroid molecules in the asymmetric unit. mdpi.com The acetic acid solvate crystallizes in the orthorhombic C222₁ space group. mdpi.com These different forms are also investigated and confirmed using techniques such as powder X-ray diffraction (PXRD), Fourier-transform infrared (FT-IR) spectroscopy, and thermal analysis (DSC/DTA/TGA). mdpi.comdntb.gov.ua The existence of polymorphism highlights the importance of controlling crystallization conditions to ensure the desired solid form is produced. mdpi.com
Table 1: Crystallographic Data for Oxymetholone Solid Forms
| Parameter | Oxy-1 | Oxy-2 | Oxy-acetic |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | C222₁ |
| Molecules per Asymmetric Unit (Z') | 4 | 4 | 1 (+ solvent) |
Data sourced from a 2024 study on oxymetholone solid forms. mdpi.com
Supramolecular Interactions in Crystal Lattices
The stability and arrangement of molecules within the crystal lattice are governed by a network of intermolecular interactions. In the crystalline forms of oxymetholone, the primary driving force for the formation of its supramolecular architecture is O-H⋯O hydrogen bonding. mdpi.com
In the polymorphs, these hydrogen bonds link the four independent molecules (A, B, C, and D) in the asymmetric unit. The hydroxyl group's oxygen atom (O1) and the carbonyl oxygen (O2) act as donors, while the O3 and O1 atoms serve as acceptors. mdpi.com This hydrogen bonding network results in the formation of layered structures. These layers are further interconnected by weaker C-H⋯C (C-H⋯π) and C-H⋯H-C short contacts. mdpi.com A quantitative analysis of the intermolecular interaction energies reveals that electrostatic energy, stemming from the O-H⋯O bonds, is the dominant cohesive factor in all the crystal structures. mdpi.comresearchgate.net Dispersion energy also plays a significant role, particularly in interactions that lack direct hydrogen bonding. mdpi.comresearchgate.net
The structure of oxymetholone in its crystals is best described by a resonance structure, indicating delocalization of electrons across the C2-C3 bond and the C1=O and C2-hydroxymethylene groups. mdpi.comresearchgate.net This is supported by bond length analysis, where the C2-C3 bond is shorter than a typical single bond, and the C=O bond is longer than a typical double bond. mdpi.com
Formation of Host-Guest Inclusion Complexes with Cyclodextrins
To address issues like low aqueous solubility, which is common for steroidal compounds, oxymetholone can be complexed with cyclodextrins. mdpi.comgoogle.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules like steroids to form inclusion complexes. rsc.orgnih.govmdpi.com
Oxymetholone has been successfully complexed with β-cyclodextrin using a co-precipitation method. mdpi.com This involves dissolving the steroid in ethanol (B145695) and the β-cyclodextrin in water, followed by mixing and slow evaporation of the solvents. mdpi.com The formation of the new oxymetholone-β-cyclodextrin inclusion complex is confirmed by powder X-ray powder diffraction (PXRD), which shows a distinct pattern different from a simple physical mixture of the two components. mdpi.comdntb.gov.ua FT-IR spectroscopy further supports complex formation, showing characteristic bands of the steroid molecule embedded within the cyclodextrin (B1172386) structure. mdpi.com Studies using various cyclodextrins have shown that modified versions like 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) can be particularly effective at forming these complexes and inducing detectable changes in spectroscopic properties. rsc.orgrsc.org The formation of these host-guest complexes can improve the pharmaceutical properties of the guest molecule. nih.gov
Molecular and Cellular Mechanisms of Oxymetholone Action
Androgen Receptor Interaction and Signaling Pathways
Oxymetholone (B1678114) functions as an agonist of the androgen receptor (AR). wikipedia.orgebi.ac.ukdrugbank.com This means that it binds to and activates the AR, initiating a cascade of cellular events that are typically triggered by endogenous androgens like testosterone (B1683101) and DHT. drugbank.com The activation of the AR by oxymetholone is responsible for its strong anabolic effects, which include promoting muscle growth and stimulating red blood cell production. wikipedia.orgebi.ac.uk
The structural modifications of oxymetholone, including the 17α-methylation and the 2-hydroxymethylene group, enhance its anabolic properties. medscape.com The 17α-methyl group allows for oral bioavailability by reducing breakdown in the liver. swolverine.com
Like other AAS, oxymetholone binds to androgen receptors located in the cytoplasm of target tissue cells, such as those in skeletal muscle. drugbank.comswolverine.com This binding leads to a structural change in the receptor complex, allowing it to translocate into the cell nucleus. drugbank.com Once in the nucleus, the complex binds to specific DNA sequences known as hormone response elements (HREs), which in turn influences the transcription of certain genes. drugbank.com
Oxymetholone exhibits a very low affinity for sex hormone-binding globulin (SHBG), a protein that transports androgens in the blood. wikipedia.org Its affinity for SHBG is less than 5% of that of testosterone and less than 1% of that of DHT. wikipedia.org This low binding affinity results in a higher fraction of the unbound, active steroid available to interact with target tissues.
Research comparing the relative binding affinities of various anabolic steroids to androgen receptors in rat and rabbit skeletal muscle and prostate gland cytosol has been conducted. One study found the order of relative binding affinities to be nandrolone (B1676933) > methenolone (B1676379) > testosterone > mesterolone, with oxymetholone being in a group with weaker affinity. nih.gov
The binding of the oxymetholone-AR complex to HREs on DNA directly modulates the expression of target genes. drugbank.com This interaction increases the transcription of genes that control processes like muscle protein synthesis and nitrogen retention, which are fundamental to muscle growth. swolverine.com
In vitro studies have provided insights into how oxymetholone can affect gene expression. For example, in studies using the H295R human adrenocortical cell line, which is a model for studying steroidogenesis, various chemicals have been shown to modulate the expression of genes involved in hormone production. researchgate.net While not specific to oxymetholone's direct effects on muscle gene expression, these types of studies demonstrate the potential for steroids to alter gene transcription.
Furthermore, research on hematopoietic progenitor cells has shown that oxymetholone can up-regulate the production of stem cell factor (SCF) through transcriptional regulation in bone marrow stromal cells. nih.gov This finding helps to explain the observed enhancement of granulopoiesis and thrombopoiesis, in addition to erythropoiesis, in vivo. nih.gov Another study in a mouse model of Fanconi anemia found that oxymetholone treatment led to the transcriptional suppression of osteopontin (B1167477), a known promoter of stem cell quiescence. nih.gov This suppression of osteopontin is believed to be mediated by the androgen receptor. nih.gov
| Cell Type | Gene(s) Modulated | Effect of Oxymetholone | Reference |
| Bone Marrow Stromal Cells | Stem Cell Factor (SCF) | Upregulation | nih.gov |
| Hematopoietic Stem/Progenitor Cells | Osteopontin (Spp1) | Downregulation | nih.gov |
Non-Androgen Receptor Mediated Biological Activities
A peculiar characteristic of oxymetholone is its ability to cause estrogenic side effects, such as water retention, despite being a derivative of DHT, which does not convert to estrogen via the aromatase enzyme. wikipedia.orgswolverine.com This has led to the hypothesis that oxymetholone may directly bind to and activate the estrogen receptor (ER). wikipedia.orgmedscape.com This direct activation of the ER or the triggering of indirect pathways that mimic estrogen-like activity is a rare trait among DHT-derived steroids. swolverine.com
However, some in vitro research has yielded conflicting results. One study investigating the effects of oxymetholone on telomerase activity suggested that this effect could be mediated by the estrogen receptor in short-term assays. nih.gov Conversely, another study found that metandienone, another AAS, is a strong agonist for estrogen receptors, while not making the same claim for oxymetholone. mdpi.com
Oxymetholone also exhibits biological effects that may not be directly mediated by the androgen receptor. A primary example is its well-documented ability to stimulate erythropoiesis, the production of red blood cells. swolverine.com This effect was the basis for its initial medical use in treating anemia. wikipedia.orgebi.ac.uk Oxymetholone increases the production of erythropoietin (EPO), a hormone that promotes the formation of red blood cells in the bone marrow. swolverine.com However, some studies have found no direct correlation between androgen levels and EPO levels, suggesting that androgens might have a direct effect on the bone marrow itself. nih.gov
In vitro studies on hematopoietic progenitor cells have shown that low concentrations of oxymetholone can directly stimulate the clonal growth of mature erythroid progenitor cells (CFU-E), but not immature erythroid progenitors (BFU-E) or granulocytic progenitors (CFU-GM). nih.govkoreamed.org This suggests a direct, though limited, survival-enhancing and growth-stimulatory effect on specific hematopoietic cell lines. nih.gov These effects could be partly attributed to the stimulation of hematopoietic growth factor production in bone marrow stromal cells. nih.gov
| Biological Process | Cellular Effect | Potential Mechanism | Reference |
| Erythropoiesis | Increased red blood cell production | Stimulation of erythropoietin (EPO) production; Direct stimulation of mature erythroid progenitor cells | swolverine.comnih.govkoreamed.org |
| Hematopoiesis | Enhanced survival of hematopoietic progenitor cells | Stimulation of hematopoietic growth factor production in bone marrow stromal cells | nih.gov |
Cell Cycle Kinetics and Cellular Proliferation Studies (in vitro/preclinical)
Oxymetholone has been observed to influence the proliferation and differentiation of hematopoietic progenitor cells, which are the precursors to all mature blood cells. In vitro studies have demonstrated that the effects of Oxymetholone can be specific to certain cell lineages. For instance, at low concentrations, Oxymetholone has been shown to stimulate the clonal growth of the more mature colony-forming unit-erythroid (CFU-E) progenitors, which are committed to the red blood cell lineage. nih.gov However, in the same study, it did not affect the growth of earlier burst-forming unit-erythroid (BFU-E) or the colony-forming unit-granulocyte/macrophage (CFU-GM) progenitors. nih.gov This suggests a targeted effect on the later stages of erythropoiesis.
Further preclinical research using a mouse model of Fanconi Anemia (FA), a genetic disorder characterized by bone marrow failure, has provided additional insights. In Fancd2 knockout mice, long-term treatment with Oxymetholone led to an improvement in hematological parameters. researchgate.net This was associated with a decrease in the quiescence of hematopoietic stem and progenitor cells (HSPCs), promoting their entry into the cell cycle and subsequent proliferation. researchgate.net The study implicated the downregulation of osteopontin transcription as a potential mechanism for this effect. researchgate.net In a case study of human cyclic hematopoiesis, a condition with periodic fluctuations in blood cell counts, Oxymetholone treatment was able to reduce the magnitude of these fluctuations across neutrophil, monocyte, reticulocyte, and platelet cell lines. nih.gov Interestingly, during this treatment, a reduced number of in vitro myeloid progenitor colonies (CFU-C) from the bone marrow was observed. nih.gov
The myelostimulating effects of androgens like Oxymetholone may also be indirect. Research indicates that Oxymetholone can stimulate the production of stem cell factor (SCF) in bone marrow stromal cells (BMSCs) through transcriptional regulation. nih.gov In turn, these Oxymetholone-treated BMSCs were better able to support the survival of hematopoietic progenitor cells. nih.gov
| Study Type | Model | Key Findings on Hematopoietic Progenitor Cells | Reference |
| In vitro | Normal human bone marrow CD34+ cells | Stimulated clonal growth of CFU-E at low concentrations; no effect on BFU-E or CFU-GM. | nih.gov |
| Preclinical (in vivo) | Fancd2 knockout mice | Improved hematological parameters by promoting proliferation of HSPCs and reducing their quiescence. | researchgate.net |
| Case Study (human) | Patient with cyclic hematopoiesis | Reduced the magnitude of cyclic fluctuations in multiple blood cell lines. | nih.gov |
| In vitro | Normal human bone marrow stromal cells (BMSCs) | Stimulated the production of stem cell factor (SCF), enhancing the survival of hematopoietic progenitor cells. | nih.gov |
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. The catalytic subunit of this enzyme is the telomerase reverse transcriptase, encoded by the TERT gene. Some evidence suggests that Oxymetholone can modulate telomerase activity.
In vitro studies on peripheral blood and bone marrow mononuclear cells from patients with Dyskeratosis Congenita (DKC), a rare inherited bone marrow failure syndrome characterized by short telomeres, have shown that Oxymetholone, along with other androgens, can lead to telomere elongation. mdpi.com This effect was associated with an upregulation of TERT expression. mdpi.com The beneficial effects of androgens on the proliferation of these bone marrow progenitors could be reversed by tamoxifen, an estrogen receptor antagonist, suggesting that the mechanism involves estrogen receptor-mediated TERT expression. mdpi.com
| Study Type | Model | Key Findings on Telomerase and TERT | Reference |
| In vitro | Human primary hematopoietic cells from DKC patients | Increased TERT expression levels and caused telomere elongation. | mdpi.com |
| In vivo (preclinical) | Mouse model | No significant difference in mTERT mRNA levels was observed between treated and untreated animals. | nih.gov |
Protein Metabolism and Synthesis at the Cellular Level
Oxymetholone is recognized for its potent anabolic properties, which are largely attributed to its ability to enhance protein synthesis. wikipedia.org At the cellular level, Oxymetholone, like other androgens, binds to the androgen receptor. swolverine.com This interaction initiates a cascade of events that leads to the increased transcription of genes responsible for muscle protein synthesis. swolverine.com
The mechanism involves the transport of the steroid-receptor complex into the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). swolverine.com This binding modulates the expression of target genes, ultimately leading to an increased rate of protein synthesis in muscle cells. swolverine.com This enhancement of protein synthesis contributes to a positive nitrogen balance within the muscle tissue, creating an anabolic environment that is essential for muscle growth and repair. swolverine.comapollohospitals.com
While Oxymetholone promotes protein synthesis, its metabolism within the liver can also have effects on protein structure. The metabolic processes, which can involve cytochrome P450 enzymes, may lead to the generation of reactive oxygen species (ROS). researchgate.net An excessive amount of ROS can potentially cause harmful effects to the structure of proteins. researchgate.net
| Mechanism | Cellular Effect | Outcome | Reference |
| Androgen Receptor Binding | Activation of a cellular process that transports the steroid-receptor complex into the cell nucleus. | Increased transcription of genes controlling muscle protein synthesis. | swolverine.com |
| Enhanced Gene Transcription | Increased rate at which muscle cells synthesize new proteins. | Promotes a positive nitrogen balance, supporting muscle hypertrophy. | swolverine.com |
| Hepatic Metabolism | Generation of reactive oxygen species (ROS) by cytochrome P450. | Potential for harmful effects on protein structure. | researchgate.net |
Preclinical Pharmacological Investigations of Oxymetholone
Animal Model Studies of Systemic Effects4.2.1. Hematopoietic System Modulation in Murine Models 4.2.1.1. Effects on Bone Marrow Progenitors 4.2.1.2. Radioprotective Properties in Irradiated Mice
All available research data focuses on Oxymetholone (B1678114). If you wish to proceed with an article on Oxymetholone , please provide new instructions.
Muscle Anabolism and Protein Retention in Rodents
Oxymetholone, a synthetic derivative of testosterone (B1683101), is recognized for its potent anabolic properties, which include stimulating muscle growth and promoting a positive nitrogen balance. nih.govospublishers.com Preclinical studies in rodent models, particularly rats, have been instrumental in quantifying these effects. A key method for assessing anabolic activity is the nitrogen balance study, which measures the difference between nitrogen intake and nitrogen excretion. A positive nitrogen balance indicates that the body is retaining more protein, a state essential for tissue growth. oup.com
In studies with castrated male rats, a model used to evaluate anabolic properties without the interference of endogenous testosterone, oxymetholone demonstrated significant effects on protein retention. oup.com When compared to the reference steroid methyltestosterone (B1676486), oxymetholone was found to be approximately 1.75 times more effective at promoting nitrogen retention. oup.com This enhanced ability to support nitrogen retention underscores the compound's strong anabolic potential. ospublishers.comoup.com The anabolic effect is a primary reason for its investigation in conditions characterized by tissue wasting. cambridge.org
The anabolic-to-androgenic ratio is a critical measure for differentiating the desired muscle-building effects from the androgenic (masculinizing) side effects. Based on nitrogen retention assays in rats, oxymetholone exhibits a favorable anabolic-to-androgenic ratio of 8.75, indicating a strong separation of its anabolic properties from its androgenic effects. oup.com This dissociation is a sought-after characteristic in the development of therapeutic anabolic agents. oup.com
Table 1: Anabolic and Androgenic Activity of Oxymetholone in Rats
| Parameter | Value | Reference Compound | Source |
|---|---|---|---|
| Anabolic Activity (Nitrogen Retention) | 1.75x | Methyltestosterone | oup.com |
| Androgenic Activity | 0.20x | Methyltestosterone | oup.com |
| Anabolic:Androgenic Ratio | 8.75 | - | oup.com |
Organ-Specific Biological Responses in Animal Models
Preclinical investigations in animal models have revealed that oxymetholone administration elicits distinct biological responses in various organs. These studies are crucial for understanding the compound's broader physiological impact beyond muscle tissue.
In studies conducted on adult male rats, oxymetholone treatment has been shown to significantly affect the reproductive system. Administration of the steroid led to a notable decrease in testis weight. mdpi.com Histological examination of the testes in treated rats revealed adverse changes, including vacuolated cytoplasm in Sertoli and spermatogenic cells, and the presence of homogenous acidophilic material between the seminiferous tubules. mdpi.com Furthermore, oxymetholone treatment resulted in a significant reduction in sperm count, motility, and viability. medicopublication.comresearchgate.net These physical changes are accompanied by significant alterations in the hormonal profile. Levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone were all significantly lowered in rats treated with oxymetholone. medicopublication.comresearchgate.net This suggests that oxymetholone exerts an inhibitory effect on the hypothalamic-pituitary-gonadal axis. medicopublication.com
The liver and kidneys are also responsive to oxymetholone. Studies in mice have shown that the compound can cause a significant increase in both liver and kidney weight. phcogres.com Histopathological examinations have identified degenerative changes and necrosis in both organs following oxymetholone administration. arakmu.ac.ir Specifically, in rats, findings included cell swelling and cytoplasmic vacuolation in the epithelial cells of renal tubules and hepatocyte damage. arakmu.ac.irminarjournal.com Some studies have noted that these effects may be linked to oxidative stress, as evidenced by reduced antioxidant capacity and increased levels of malondialdehyde in the liver. arakmu.ac.ir
Table 2: Summary of Organ-Specific Responses to Oxymetholone in Rodents
| Organ | Animal Model | Observed Effects | Source |
|---|---|---|---|
| Testis | Rat | Decreased weight, tubular degeneration, vacuolated cytoplasm, reduced sperm count/motility/viability. | medicopublication.com, researchgate.net, mdpi.com |
| Hormones | Rat | Decreased Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Testosterone. | medicopublication.com, researchgate.net |
| Liver | Mouse, Rat | Increased weight, degenerative changes, necrosis, hepatocyte damage, potential for promoting lesions. | phcogres.com, arakmu.ac.ir, nih.gov |
| Kidney | Mouse, Rat | Increased weight, degenerative changes, necrosis, tubular cell swelling and vacuolation. | phcogres.com, arakmu.ac.ir, minarjournal.com |
| Body Weight | Rat, Mouse | Increased body weight gain (females). nih.gov Decreased body weight (males). nih.gov | nih.gov, nih.gov |
Genotoxicity and Carcinogenesis Studies in Transgenic Mouse Models
The potential for a pharmaceutical compound to cause genetic damage (genotoxicity) or cancer (carcinogenicity) is a critical aspect of preclinical safety assessment. core.ac.uk Oxymetholone has been evaluated in short-term carcinogenicity assays using transgenic mouse models, which are specifically engineered to be more susceptible to carcinogens, thus allowing for more rapid testing compared to traditional 2-year bioassays. researchgate.netcriver.com
Oxymetholone was identified as a suspected nongenotoxic carcinogen, meaning it might cause cancer through mechanisms other than direct DNA damage. nih.gov To investigate this, it was tested in two different transgenic mouse models: the Tg.AC mouse and the p53 heterozygous (p53+/-) mouse. nih.gov The Tg.AC model is sensitive to both genotoxic and nongenotoxic carcinogens, particularly those acting as skin tumor promoters. criver.com The p53+/- model, which has one inactivated copy of the p53 tumor suppressor gene, is primarily responsive to genotoxic carcinogens. nih.govcriver.com
In contrast, studies in the Tg.AC transgenic mouse model did yield a positive carcinogenic response. nih.gov This finding suggests that while oxymetholone does not appear to directly damage genes, it may possess promoting potential for carcinogenesis through other, nongenotoxic pathways. nih.govnih.gov The differential results between the two transgenic models highlight the complexity of carcinogenicity assessment and the value of using multiple models to elucidate the specific mechanisms of a compound's action. nih.gov
Table 3: Carcinogenicity Studies of Oxymetholone in Transgenic Mice
| Mouse Model | Study Duration | Key Findings | Conclusion | Source |
|---|---|---|---|---|
| p53+/- | 26 weeks | No neoplastic lesions attributable to oxymetholone were observed. | Consistent with the model's selectivity for genotoxic carcinogens; suggests oxymetholone is not a genotoxic carcinogen. | nih.gov |
| Tg.AC | 26 weeks | Elicited a positive carcinogenic response. | Suggests oxymetholone has carcinogenic potential, likely through a nongenotoxic mechanism. | nih.gov |
Metabolic Fate and Biotransformation Pathways of Oxymetholone
Hepatic Biotransformation Mechanisms
The liver employs a range of enzymatic reactions to metabolize oxymetholone (B1678114), rendering it more water-soluble for excretion. These mechanisms include oxidative and reductive pathways, hydroxylation, and conjugation reactions, as well as the more unusual formation of seco-steroids through the cleavage of the A-ring.
The primary metabolic reactions for oxymetholone involve both oxidation and reduction. chemicalbook.com Key oxidative processes occur at the C2 position of the steroid nucleus. wikipedia.org Conversely, reductive pathways target the C3 position. wikipedia.org These enzymatic transformations are fundamental first steps in the metabolic cascade of oxymetholone.
Hydroxylation is another significant pathway in the hepatic metabolism of oxymetholone, specifically occurring at the C17 position. wikipedia.org Following these initial phase I metabolic reactions (oxidation, reduction, and hydroxylation), the resulting metabolites can undergo phase II metabolism. A small percentage of oxymetholone is excreted in the urine as conjugates of glucuronic acid. chemicalbook.com
A notable and unusual biotransformation route for oxymetholone involves the oxidative cleavage of the A-ring, leading to the formation of seco-steroids (ring-opened steroids). nih.gov This pathway is initiated by the oxidation of the 2-hydroxymethylene group to a β-keto acid intermediate. This intermediate can then be further oxidized, resulting in the cleavage of the A-ring and the formation of several dicarboxylic acid metabolites. nih.gov
One of the most abundant of these seco-steroids is 17β-hydroxy-17α-methyl-2,3-seco-5α-androstane-2,3-dioic acid. nih.gov Other seco diacids that have been identified in smaller quantities include:
17β-hydroxy-17α-methyl-2,3-seco-5α-androstane-2,4-dicarboxylic acid nih.gov
17β-hydroxy-17α-methyl-1,3-seco-5α-androstane-1,3-dioic acid nih.gov
17β-hydroxy-17α-methyl-2,4-seco-5α-androstane-2,4-dioic acid nih.gov
Another acidic metabolite formed, though not a seco-steroid, is 3α,17β-dihydroxy-17α-methyl-5α-androstane-2β-carboxylic acid. nih.gov
Identification and Characterization of Oxymetholone Metabolites
Numerous metabolites of oxymetholone have been identified through various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Research has identified over 40 metabolites, many of which are isomeric compounds. nih.govdshs-koeln.de
Among the initial metabolites formed is mestanolone (B1676315) (17β-hydroxy-17α-methyl-5α-androstan-3-one). nih.govnih.gov This metabolite is formed through the cleavage of the C2 hydroxymethylene group of oxymetholone. wikipedia.org Additionally, in vitro studies using human liver S9 fractions have identified metabolites such as 2α,17α-methyl-5ξ-androstan-3α,6β,17β-triol. nih.govresearcher.life
For anti-doping purposes, the identification of long-term metabolites (LTMs) is of significant interest as they extend the detection window following administration. wada-ama.org Research has focused on identifying novel metabolites that can be detected for more extended periods than the more common metabolites. researchgate.netnih.gov
One such important long-term marker for oxymetholone abuse is 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol. researchgate.netnih.govdshs-koeln.de These novel long-term metabolites can be detected for at least 14 days after administration, a significant extension compared to the 5-7 day detection window for previously reported metabolites. nih.govdshs-koeln.de The detection of these LTMs in urine can persist for several weeks after the cessation of use. swolverine.com
Long-Term Metabolites (LTMs) of Oxymetholone
Structural Elucidation of Nor- and Hydroxymethyl Metabolites
The identification and structural characterization of oxymetholone's metabolites are crucial for understanding its biological activity and for developing long-term detection methods in anti-doping analyses. Advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), have been instrumental in elucidating the structures of these metabolites after trimethylsilylation.
One of the most significant findings in oxymetholone metabolism is the identification of 18-nor-17,17-dimethyl and 18-nor-17-hydroxymethyl-17-methyl steroids. These metabolites are unique to 17-methyl steroids and have a longer excretion profile compared to other metabolites. For instance, 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol has been identified as a key long-term marker for oxymetholone administration, detectable for at least 14 days post-administration.
Isomeric Metabolite Profiling
The metabolism of oxymetholone results in the formation of a large number of isomeric compounds. Studies have identified over 40 different metabolites in human urine, many of which are stereoisomers. This extensive isomerization adds a layer of complexity to metabolite profiling.
The use of sophisticated chromatographic techniques is essential to separate these isomers, allowing for their individual detection and characterization by mass spectrometry. The fragmentation patterns observed in GC-MS analysis help in differentiating between various isomers. For example, in vitro studies using human liver S9 fractions have successfully profiled and characterized several metabolites, including novel findings like 2α,17α-methyl-5ξ-androstan-3α,6β,17β-triol.
The comprehensive profiling of these isomeric metabolites is critical for developing robust analytical methods for doping control, as it provides a more complete picture of the metabolic fingerprint of oxymetholone.
Interspecies Comparative Metabolism Studies
The study of drug metabolism across different species is a cornerstone of preclinical research, providing insights into potential efficacy and toxicity in humans. For oxymetholone, understanding the metabolic differences and similarities between animal models and humans is crucial for the accurate interpretation of preclinical data and its translation to clinical applications.
Metabolic Differences and Similarities Across Animal Models (e.g., horses, rodents)
Significant interspecies differences exist in the metabolism of anabolic steroids.
Horses: In horses, the metabolism of oxymetholone also leads to the formation of mestanolone as a major metabolite. Additionally, metabolites common to other 17α-alkyl anabolic steroids have been detected in horse urine. Research has identified presumed stereoisomers of 2-hydroxymethyl-17α-methyl-5α-androstan-3,17β-diol and 2,17α-di(hydroxymethyl)-5α-androstan-3,17β-diol in horses.
Rodents: In rodent models, such as F344/N rats, studies have shown rapid intestinal absorption of oxymetholone. While specific metabolite profiles in rodents are not as extensively detailed in publicly available literature as in humans, the general metabolic pathways involving reduction and hydroxylation are expected to be similar. Pharmacodynamic studies in rodents have helped characterize the anabolic and androgenic activity of oxymetholone.
The table below summarizes some of the known metabolites of Oxymetholone across different species.
| Metabolite Name | Chemical Formula | Species Detected In | Analytical Method |
| Mestanolone | C20H32O2 | Human, Horse | GC-MS |
| 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol | C21H34O2 | Human | GC-MS/MS |
| 2α,17α-methyl-5ξ-androstan-3α,6β,17β-triol | C21H36O3 | Human (in vitro) | GC-Orbitrap-HRMS |
| 2-hydroxymethyl-17α-methyl-5α-androstan-3,17β-diol (stereoisomers) | C21H36O3 | Horse | GC-MS |
| 2,17α-di(hydroxymethyl)-5α-androstan-3,17β-diol (stereoisomers) | C22H38O3 | Horse | GC-MS |
Implications for Preclinical to Translational Research
The observed interspecies variations in oxymetholone metabolism have significant implications for the translation of preclinical findings to human clinical trials.
Selection of Animal Models: The choice of an appropriate animal model is critical. A model that metabolizes oxymetholone in a manner similar to humans would provide more reliable data on efficacy and safety. The differences in enzyme activities and metabolic pathways between species can lead to the formation of different metabolites or varying concentrations of the same metabolites, which may have distinct pharmacological or toxicological profiles.
Extrapolation of Data: Direct extrapolation of dosage and toxicity data from animal models to humans can be misleading if metabolic differences are not considered. For instance, if a particular toxic metabolite is produced in higher quantities in humans than in the preclinical animal model, the risk to humans could be underestimated.
Biomarker Development: Metabolite profiling in different species can aid in the identification of unique biomarkers of exposure or effect. Understanding which metabolites are common across species and which are species-specific can help in designing more effective monitoring strategies in both preclinical and clinical settings.
Advanced Analytical Methodologies for Oxymetholone and Metabolites
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental step in the analytical workflow, designed to separate the target compounds from endogenous substances in a biological sample. This separation is crucial for reducing matrix interference and enabling accurate identification and quantification.
Gas chromatography (GC) is a well-established and robust technique for the analysis of anabolic androgenic steroids (AAS) and their metabolites. nih.govdundee.ac.uk Due to the low volatility of steroids, a derivatization step is typically required before GC analysis. This process involves chemically modifying the analytes to increase their volatility and thermal stability. A common method is trimethylsilylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net
The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property used for its initial identification. ias.ac.in Capillary columns offer high resolving power, allowing for the separation of closely related steroid isomers. ias.ac.in
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for the fractionation of complex samples prior to further analysis. nih.gov In the context of oxymetholone (B1678114) metabolite analysis, HPLC can be used as a clean-up and purification step. nih.govdshs-koeln.de Urinary extracts can be fractionated using HPLC to separate metabolites into different groups based on their polarity. nih.gov
This fractionation reduces the complexity of the sample that is subsequently introduced into a gas chromatography-mass spectrometry (GC-MS) system. nih.gov By isolating specific fractions, analysts can improve the detection of low-abundance metabolites and reduce the likelihood of co-elution, where multiple compounds exit the chromatographic column at the same time, complicating their identification. dshs-koeln.de Reverse-phase HPLC is a common mode used for this purpose, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is the cornerstone of modern analytical toxicology and anti-doping analysis. It is almost always coupled with a chromatographic system (GC or LC) to provide highly specific and sensitive detection of target compounds. MS works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS) has been the traditional workhorse for steroid analysis in doping control for decades. nih.govnih.gov After separation by GC, the analytes enter the mass spectrometer, are ionized, and the resulting charged fragments are detected. A single quadrupole mass analyzer can be operated in full-scan mode to acquire the entire mass spectrum of a compound or in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, significantly increasing sensitivity. ias.ac.in
Tandem mass spectrometry (MS/MS), available in instruments like triple quadrupole (QqQ) mass spectrometers, offers a higher degree of specificity and sensitivity compared to single quadrupole MS. nih.govdundee.ac.uk In GC-MS/MS or LC-MS/MS, a specific precursor ion is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. This technique, known as multiple reaction monitoring (MRM), is highly selective and provides excellent quantitative performance, allowing for the detection of metabolites at very low concentrations. apro-s.com The use of LC-MS/MS is also advantageous as it can sometimes eliminate the need for derivatization, simplifying sample preparation. nih.govnih.gov Studies have demonstrated that novel metabolites of oxymetholone could be detected for up to 14 days after administration using GC-MS/MS. nih.govdshs-koeln.de
High-resolution mass spectrometry (HRMS) represents a significant advancement in analytical capability. Instruments like the GC-Orbitrap-HRMS provide very high mass resolution and accuracy, allowing for the determination of the elemental composition of an unknown compound from its exact mass. nih.govnih.govwur.nl This is particularly valuable for nontargeted profiling, where the goal is to identify any and all metabolites present in a sample, rather than just looking for a few known targets. nih.govacs.org
In the context of oxymetholone, GC-Orbitrap-HRMS has been used to investigate its metabolic profile in both in vitro (using human liver S9 fractions) and in vivo (human urine) studies. nih.govnih.govresearchgate.net By comparing post-administration samples with pre-administration baseline samples in full-scan mode, researchers can identify newly formed metabolites. nih.govacs.org This approach has led to the discovery of several novel oxymetholone metabolites, which can serve as new biomarkers for detecting its misuse. nih.govnih.gov The ability to perform retrospective data analysis is another key advantage of HRMS; acquired data files can be re-interrogated for newly identified metabolites without needing to re-analyze the sample. semanticscholar.org
Table 1: Comparison of Mass Spectrometry Techniques for Oxymetholone Metabolite Analysis
| Technique | Primary Use | Key Advantages | Key Limitations |
|---|---|---|---|
| GC-MS (Single Quadrupole) | Routine screening and confirmation | Robust, reliable, extensive libraries | Lower specificity than MS/MS, potential for matrix interference |
| GC-MS/MS & LC-MS/MS | Targeted quantification and confirmation | High sensitivity and specificity (MRM) | Typically requires prior knowledge of the target analytes |
| GC-Orbitrap-HRMS | Nontargeted profiling, metabolite discovery | High mass accuracy, allows for elemental composition determination, retrospective analysis | Higher instrument cost, more complex data analysis |
Electron ionization (EI) is a hard ionization technique commonly used in GC-MS. nih.gov In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to fragment in predictable and reproducible ways. researchgate.net The resulting mass spectrum is a fragmentation pattern that serves as a "fingerprint" for a specific compound.
This fragmentation is highly valuable for structural inference. nih.govresearchgate.net By analyzing the mass-to-charge ratios of the fragment ions, chemists can deduce the structure of the parent molecule, including the location of hydroxyl groups or other modifications. nih.govnih.gov The interpretation of EI mass spectra is a key step in tentatively identifying unknown metabolites discovered through nontargeted profiling before their structures are confirmed, for example, by nuclear magnetic resonance (NMR) analysis of a synthesized standard. nih.gov
Spectroscopic and Diffraction Methods for Structural Confirmation
Detailed experimental data for 3-O-Methyl Oxymetholone using standard structural confirmation techniques are not found in the current body of scientific literature. For context, these methodologies are routinely applied to its parent compound, oxymetholone, to elucidate its structure and solid-state properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structure
There is no published research containing Nuclear Magnetic Resonance (NMR) data specifically for 3-O-Methyl Oxymetholone. NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. While studies have successfully used 1H and 13C-NMR to identify various metabolites of oxymetholone, this analysis has not been extended to the 3-O-methylated variant.
Single Crystal X-ray Diffraction for Solid Form Elucidation
Specific single-crystal X-ray diffraction data for 3-O-Methyl Oxymetholone are not available. This technique is crucial for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of its molecular structure and stereochemistry. In contrast, detailed crystallographic data exists for oxymetholone itself, revealing at least two different polymorphic forms and an acetic acid solvate, confirming its molecular conformation and intermolecular interactions in the solid state. mdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting
No Fourier Transform Infrared (FT-IR) spectra for 3-O-Methyl Oxymetholone have been published. FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This provides a characteristic "fingerprint" of a compound. Studies on oxymetholone have utilized FT-IR to characterize its solid forms and highlight the presence of its key functional groups. mdpi.com
Thermal Analysis (DTA/TGA) for Material Characterization
There is an absence of thermal analysis data, such as Differential Thermal Analysis (DTA) or Thermogravimetric Analysis (TGA), for 3-O-Methyl Oxymetholone in the literature. These methods are used to characterize a material's thermal stability, melting point, and decomposition behavior. For oxymetholone, thermal analysis has been employed to determine the melting points of its different solid forms and to study phase transformations. mdpi.com For instance, two polymorphs of oxymetholone exhibit melting peaks at 176 °C and 167 °C, respectively. mdpi.com
Method Validation and Performance Parameters
Due to the lack of analytical methods developed specifically for the detection and quantification of 3-O-Methyl Oxymetholone, there are no corresponding method validation studies. Performance parameters such as detection limits, linearity, accuracy, and precision have not been established for this compound.
For the parent compound, oxymetholone, various analytical methods have been developed and validated for its determination in biological matrices like human plasma. These validated methods, often employing gas chromatography-mass spectrometry (GC-MS), report key performance parameters. For example, one such method demonstrated linearity with a correlation coefficient (r²) greater than 0.995 and a recovery from plasma of over 70%. researchgate.netresearchgate.net Another method reported a detection limit of 4.0 ng/mL for oxymetholone in urine. researchgate.net However, no such data exists for 3-O-Methyl Oxymetholone.
Structure Activity Relationship Sar Studies of Oxymetholone
Influence of Steroid Core Modifications on Receptor Binding
The affinity with which a steroid binds to its receptor is a primary determinant of its potency. For androgens, specific functional groups on the steroid's core structure are essential for establishing the necessary interactions within the ligand-binding pocket of the AR.
The presence of a hydroxyl group at the C17β position is a critical feature for high-affinity binding to the androgen receptor. nih.gov This group acts as a crucial hydrogen bond donor, forming a stable interaction with specific amino acid residues, namely asparagine 705 and threonine 877, within the receptor's ligand-binding pocket. nih.govbiorxiv.org This hydrogen bonding anchors the ligand in the correct orientation, facilitating a conformational change in the receptor that is necessary for its activation and the subsequent initiation of downstream signaling pathways. nih.gov The essentiality of the 17β-hydroxyl group is underscored by the fact that its oxidation to a ketone, or its absence, dramatically reduces the androgenic and anabolic activity of the steroid. glowm.com
The functional group at the C3 position of the A-ring also plays a significant role in the activity of anabolic steroids. Most potent androgens, including oxymetholone (B1678114), possess a keto (oxo) group at this position. researchgate.net This 3-keto group is vital for high-affinity binding, as it can form hydrogen bonds with residues such as glutamine 711 and arginine 752 in the androgen receptor. nih.gov
Metabolically, the 3-keto group can be reduced by enzymes like 3α-hydroxysteroid dehydrogenases (3α-HSDs) to a 3α-hydroxyl group. drugbank.com This conversion is often a key step in the inactivation and clearance of androgens. nih.gov For instance, the conversion of potent DHT to the much weaker androgen 5α-androstane-3α,17β-diol (3α-diol) occurs through this mechanism. oup.com Conversely, the oxidation of a 3α-hydroxyl group back to a 3-keto group can reactivate the steroid. oup.comdeepdyve.com Therefore, the presence of the 3-keto group on oxymetholone is crucial for its initial potent activity, while its metabolic reduction represents a pathway for its deactivation. wikipedia.org
| Functional Group | Position | Role in Ligand-Receptor Interaction | Impact on Activity |
|---|---|---|---|
| Hydroxyl | C17β | Acts as a hydrogen bond donor, anchoring the ligand in the receptor pocket. nih.govbiorxiv.org | Essential for high-affinity binding and potent anabolic/androgenic effects. nih.gov |
| Keto (Oxo) | C3 | Forms hydrogen bonds with key amino acid residues in the androgen receptor. nih.gov | Enhances androgenic activity and is crucial for potent receptor activation. nih.gov |
| 3α-Hydroxyl | C3 | Represents a metabolic conversion product of the 3-keto group. | Generally leads to a significant reduction in androgenic potency. drugbank.com |
Impact of Specific Substitutions on Pharmacological Activity
Beyond the core functional groups, specific substitutions at various positions on the steroid nucleus are employed to modulate the pharmacological properties of synthetic androgens, influencing their oral bioavailability, metabolic stability, and the ratio of anabolic to androgenic effects.
One of the most significant modifications in the development of orally active AAS is the addition of an alkyl group, typically a methyl or ethyl group, at the C17α position. wikipedia.org Oxymetholone features a 17α-methyl group. nih.gov This structural alteration sterically hinders the enzymatic oxidation of the essential 17β-hydroxyl group in the liver. nih.govresearchgate.net By slowing this primary route of metabolic inactivation, 17α-alkylation significantly increases the steroid's resistance to first-pass metabolism, enhancing its oral bioavailability and prolonging its half-life in the body. nih.govnih.gov However, this modification is also strongly associated with an increased risk of hepatotoxicity. wikipedia.orgresearchgate.netnih.govnih.gov
| Structural Modification | Mechanism | Pharmacokinetic Effect | Associated Risk |
|---|---|---|---|
| Addition of a methyl or ethyl group at the C17α position. | Sterically hinders the oxidation of the C17β-hydroxyl group by hepatic enzymes. nih.govresearchgate.net | Increases metabolic stability, enhances oral bioavailability, and prolongs elimination half-life. nih.govnih.gov | Hepatotoxicity. wikipedia.orgnih.gov |
A key strategy in the development of AAS with a more favorable anabolic-to-androgenic ratio has been the removal of the methyl group at the C19 position, creating a class of compounds known as 19-nortestosterone derivatives (e.g., Nandrolone). semanticscholar.org This modification has several important consequences. Firstly, it appears to improve the separation between anabolic and androgenic activities. nih.gov The removal of the C19-methyl group alters the three-dimensional shape of the molecule, making it more planar and enhancing its binding affinity for the androgen receptor. researchgate.net
Secondly, this structural change significantly affects the steroid's interaction with the enzyme 5α-reductase. While testosterone (B1683101) is converted to the more potent androgen DHT in tissues like the prostate, 19-nortestosterone derivatives are metabolized to much weaker androgens. oup.com This reduced amplification of androgenic signaling in target tissues is thought to be a primary reason for the improved anabolic-to-androgenic ratio of 19-nor steroids. researchgate.net This principle highlights how a seemingly minor change to the steroid core can dramatically alter the therapeutic index of an anabolic agent.
Comparative Academic Research on Oxymetholone
Comparison with Other Androgenic-Anabolic Steroids (AAS)
Oxymetholone (B1678114), a synthetic derivative of testosterone (B1683101), exhibits a unique profile when compared to other AAS such as Mestanolone (B1676315), Methyltestosterone (B1676486), and Nandrolone (B1676933). chemicalbook.comnih.gov These differences are rooted in their chemical structures, which influence their mechanisms of action and their relative anabolic and androgenic potencies.
Like other AAS, Oxymetholone's primary mechanism of action involves agonizing the androgen receptor (AR) in various tissues, which mediates most of its anabolic effects. nih.govkjsm.org However, there are notable distinctions in its activity and metabolism compared to other AAS.
Oxymetholone: It is a 17α-alkylated derivative of dihydrotestosterone (B1667394) (DHT). wikipedia.org This alkylation enhances its oral bioavailability. kjsm.org Unlike testosterone, Oxymetholone is not a substrate for the 5α-reductase enzyme as it is already 5α-reduced. nih.govwikipedia.org A unique characteristic of Oxymetholone is its association with estrogenic side effects, such as water retention, despite not being aromatized into an estrogenic metabolite. wikipedia.orgswolverine.com It has been suggested that Oxymetholone may directly bind to and activate the estrogen receptor. wikipedia.orgresearchgate.net Furthermore, the 2-hydroxymethylene group can be cleaved to form mestanolone (17α-methyl-DHT), which may contribute to its biological activity. wikipedia.org
Mestanolone: Also a 17α-alkylated derivative of DHT, Mestanolone is essentially an orally active form of DHT. wikipedia.org It shares Oxymetholone's inability to be aromatized into estrogen. wikipedia.org However, due to its inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle, it is considered a poor anabolic agent. wikipedia.org
Methyltestosterone: This is a 17α-alkylated form of testosterone. kjsm.org Like testosterone, it can be converted to more potent androgens via 5α-reductase and to estrogenic metabolites via aromatase. kjsm.org Oxymetholone has demonstrated superior anabolic activity compared to methyltestosterone based on nitrogen retention. chemicalbook.com
Nandrolone: As a 19-nortestosterone derivative, Nandrolone exhibits a higher binding affinity for the androgen receptor compared to testosterone. kjsm.org A key mechanistic difference is its interaction with 5α-reductase. kjsm.orgnih.gov While testosterone is converted to the more potent androgen DHT, nandrolone is converted to the weaker androgen, 5α-dihydro-19-nortestosterone. kjsm.org This contributes to its reduced androgenic effects in tissues like the scalp and prostate. kjsm.org Nandrolone has a very low affinity for sex hormone-binding globulin (SHBG). nih.gov
The anabolic-to-androgenic ratio is a theoretical measure used to distinguish the desired muscle-building properties of a steroid from its masculinizing effects. These ratios are determined in animal studies and provide a comparative reference.
| Compound | Anabolic Rating | Androgenic Rating |
|---|---|---|
| Testosterone (Reference) | 100 | 100 |
| Oxymetholone | 320 | 45 |
| Mestanolone | 107 | 78-254 |
| Methyltestosterone | 90-210 | 40-60 |
| Nandrolone Decanoate | 125 | 37 |
Data sourced from multiple references. anabolicsteroidforums.comanabolicminds.comnih.gov
Co-administration Studies in Preclinical Models
Research has explored the effects of administering Oxymetholone alongside other agents to investigate potential synergistic or antagonistic interactions.
A long-term preclinical study in a Fanconi Anemia mouse model investigated the co-administration of Oxymetholone and Metformin. nih.govnih.gov The study aimed to determine if the combination would yield greater hematopoietic benefits than either drug alone. nih.govbiorxiv.org Cohorts of mice were treated with Oxymetholone alone, Metformin alone, a combination of both, or a placebo for 18 months. nih.govbiorxiv.org The study found that long-term co-administration of Oxymetholone and Metformin was well-tolerated by the mice. nih.govnih.gov
In the aforementioned preclinical study, the combination of Metformin and Oxymetholone did not result in a significant synergistic effect on any of the hematopoietic parameters measured. nih.govnih.govbiorxiv.org While animals treated with Oxymetholone alone showed modest improvements in platelet count and hemoglobin levels, and Metformin alone increased the quiescence of hematopoietic stem cells, the combined therapy did not enhance these effects. nih.govnih.govbiorxiv.org Gene expression analysis of liver tissue indicated that some changes caused by the Fancd2 deletion (the model for Fanconi Anemia) were partially normalized by Metformin treatment. nih.govbiorxiv.org Importantly, no adverse effects were noted from the individual or combination therapies. nih.govbiorxiv.org
Research Applications and Future Directions for Oxymetholone Studies
Exploration of New Solid Forms and Formulation Science for Research Materials
There is a lack of available scientific data concerning the exploration of new solid forms, such as polymorphs or solvates, specifically for 3-O-Methyl Oxymetholone (B1678114). Research into the formulation science of this compound for investigational use has not been published. For its parent compound, Oxymetholone, studies have identified different polymorphic forms and an acetic acid solvate, highlighting its ability to exist in various crystalline structures. mdpi.com However, similar characterization for 3-O-Methyl Oxymetholone is not found in current research.
Table 1: Physicochemical Properties of 3-O-Methyl Oxymetholone
| Property | Value | Source |
| Molecular Formula | C22H34O3 | PubChem nih.gov |
| Molecular Weight | 346.5 g/mol | PubChem nih.gov |
| XLogP3 | 4.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
This table is generated from computed data as experimental findings are not available.
Computational Drug Design and Medicinal Chemistry Insights
Detailed computational studies, including molecular docking, virtual screening, or quantitative structure-activity relationship (QSAR) analyses, specifically targeting 3-O-Methyl Oxymetholone are not present in the accessible scientific literature. Such computational methods are crucial in modern drug discovery for predicting the interaction of molecules with biological targets and for designing new compounds with desired properties. openmedicinalchemistryjournal.comresearchgate.net While the foundational principles of medicinal chemistry suggest that the addition of a methyl group to the C3-enol ether of Oxymetholone would alter its electronic and steric properties, thereby potentially influencing its biological activity, specific research elaborating on these insights for 3-O-Methyl Oxymetholone is unpublished. The compound is primarily recognized as an impurity of Oxymetholone. theclinivex.com
Ethical and Regulatory Considerations in Oxymetholone Research
Regulatory Frameworks for Research with Controlled Substances
Research involving 3-O-Methyl Oxymetholone (B1678114) is subject to stringent regulatory oversight due to its classification as a controlled substance. In the United States, the Controlled Substances Act (CSA) establishes the legal framework for the manufacturing, distribution, possession, and use of regulated substances. usdoj.govnih.gov The Drug Enforcement Administration (DEA) is the primary federal agency responsible for enforcing these regulations. usdoj.gov
Anabolic steroids are classified as Schedule III controlled substances under the CSA. yale.edufederalregister.gov This scheduling indicates that they have an accepted medical use but also a potential for abuse. nih.govyale.edu Methasterone, a synonym for 3-O-Methyl Oxymetholone, was officially classified as a Schedule III anabolic steroid, subjecting it to the full regulatory controls of the CSA. researchgate.net
Researchers intending to study 3-O-Methyl Oxymetholone must navigate a multi-layered approval process. This typically involves:
DEA Registration: Principal investigators must obtain the appropriate registration from the DEA to handle controlled substances for research purposes. yale.edu
State Licensure: In addition to federal registration, researchers may also need to obtain licenses from state authorities, such as a state's Department of Consumer Protection, Drug Control Division. yale.edu
Strict Protocols: Research protocols must detail the specific quantities of the substance to be used, storage and security measures, and procedures for disposal. yale.edu
These regulations are designed to prevent the diversion of controlled substances for illicit use while allowing for legitimate scientific and medical research. yale.edu
Table 1: Controlled Substance Schedules in the United States
| Schedule | Potential for Abuse | Accepted Medical Use | Examples |
| I | High | No currently accepted medical use in the U.S. | Heroin, LSD, Ecstasy |
| II | High | Accepted medical use with severe restrictions | Cocaine, Methamphetamine, Fentanyl |
| III | Moderate to low | Accepted medical use | Anabolic steroids, Ketamine, Testosterone (B1683101) |
| IV | Low | Accepted medical use | Xanax, Valium, Ambien |
| V | Low | Accepted medical use | Cough preparations with codeine |
This table is for illustrative purposes and is not exhaustive.
Ethical Guidelines for Animal Studies Involving Anabolic Steroids
When research on compounds like 3-O-Methyl Oxymetholone involves animal subjects, it must be conducted in accordance with strict ethical guidelines designed to ensure the humane treatment of animals. A central framework for the ethical use of animals in research is the principle of the "Three Rs":
Replacement: Using non-animal methods whenever possible to achieve the same scientific objectives. ssbfnet.comeuropa.eu
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. ssbfnet.comeuropa.eu
Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. ssbfnet.comeuropa.eu
Before any animal study can commence, researchers are typically required to obtain approval from an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee. ssbfnet.com These committees conduct a thorough review of the proposed research, weighing the potential scientific benefits against the potential harm to the animals. animal-journal.eu This cost-benefit analysis is a cornerstone of ethical animal research. animal-journal.eu
Key considerations in the ethical review of animal studies involving anabolic steroids include:
Justification of the Research: The scientific purpose of the study must be clearly articulated, with a reasonable expectation that it will advance knowledge. nih.gov
Humane Treatment: Researchers must ensure that animals are properly housed, cared for, and monitored throughout the study. nih.gov Any procedures that may cause pain or distress should be performed with appropriate anesthesia or analgesia. nih.gov
Personnel Training: All personnel involved in the animal study must be adequately trained in the proper handling and care of the species being studied. nih.gov
Adherence to these ethical principles is not only a moral imperative but also a prerequisite for the publication of research findings in reputable scientific journals. ssbfnet.com
Implications of Research Findings for Anti-Doping Science and Policy
Research into 3-O-Methyl Oxymetholone and other designer anabolic steroids has significant implications for anti-doping science and policy. The World Anti-Doping Agency (WADA) maintains a "Prohibited List" of substances and methods that are banned in sport. wada-ama.org Anabolic agents, including 3-O-Methyl Oxymetholone, are a major category on this list.
The primary goals of anti-doping efforts are to protect the health of athletes and ensure fair competition, often referred to as maintaining a "level playing field". nih.govnih.gov Scientific research plays a crucial role in supporting these goals in several ways:
Development of Detection Methods: A key outcome of research on new anabolic steroids is the development of sophisticated analytical methods to detect their presence in biological samples (e.g., urine and blood). This is an ongoing challenge as new "designer" drugs are constantly being synthesized to evade detection.
Understanding Mechanisms of Action: Research that elucidates the pharmacological effects of these compounds can help anti-doping organizations understand the potential performance-enhancing benefits and health risks associated with their use. nih.gov
Informing Sanctions and Policies: Scientific evidence about the long-term effects of anabolic steroids can inform the development of fair and effective anti-doping policies, including the duration of sanctions for athletes who violate the rules. brighton.ac.uk
The dynamic between illicit drug development and anti-doping science is often described as a "cat and mouse" game. As such, continued research is essential for anti-doping authorities to keep pace with the evolving landscape of performance-enhancing drugs. brighton.ac.uk
Challenges in Scientific Integrity and Research Methodology for Illicit Compounds
Studying illicitly used compounds like 3-O-Methyl Oxymetholone presents a unique set of challenges to scientific integrity and research methodology. These challenges stem from the clandestine nature of the drug's use and the ethical complexities of conducting research with individuals who engage in illegal activities. nih.gov
Methodological challenges include:
Recruitment and Sampling: Recruiting representative samples of individuals who use illicit anabolic steroids can be difficult. Users may be reluctant to participate in research due to fears of legal repercussions or social stigma. nih.gov
Data Accuracy: Self-reported data on drug use can be unreliable. Researchers must employ strategies to minimize false reporting and verify information whenever possible. nih.gov
Confounding Variables: The use of illicit anabolic steroids is often associated with other behaviors, such as the use of other substances or specific training regimens, making it difficult to isolate the effects of a single compound. nih.gov
Ethical challenges in this area of research are also significant:
Informed Consent: Ensuring that participants fully understand the risks and benefits of participating in research is crucial, particularly when dealing with vulnerable populations. nih.gov
Confidentiality: Protecting the confidentiality of research participants is paramount to prevent any potential legal or social harm. nih.gov
Researcher Safety: In some cases, researchers studying illicit drug use may face personal safety risks.
Overcoming these challenges requires careful study design, rigorous ethical oversight, and a commitment to protecting the welfare of research participants. nih.gov
Q & A
Q. How can contradictory findings in 3-O-Methyl Oxymetholone’s genotoxicity be reconciled across studies?
- Methodology : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in parallel. Variability may arise from differences in metabolic activation systems (e.g., S9 fraction sources) or impurity thresholds . Transparent reporting of batch-specific analytical certificates is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
